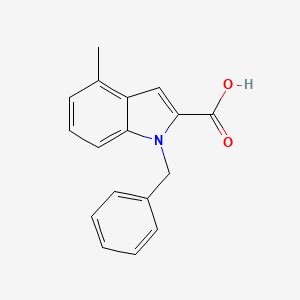

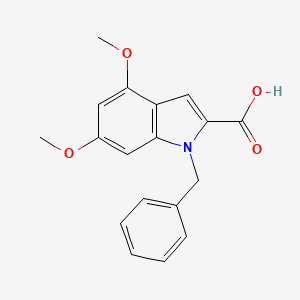

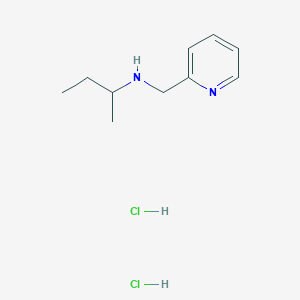

1-Benzyl-4,6-dimethyl-1H-indole-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Benzyl-4,6-dimethyl-1H-indole-2-carboxylic acid, commonly known as BDMICA, is an organic compound belonging to the family of indole-2-carboxylic acids. It is a white crystalline solid with a melting point of 150-152 °C and a molecular weight of 218.3 g/mol. BDMICA is soluble in polar organic solvents such as methanol, ethanol and dimethyl sulfoxide (DMSO), but insoluble in water. In terms of structure, BDMICA is composed of a benzyl group, a dimethyl group, and an indole-2-carboxylic acid moiety.

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

Indole derivatives, including those similar to 1-Benzyl-4,6-dimethyl-1H-indole-2-carboxylic acid, have been studied for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against viruses such as influenza A and Coxsackie B4 virus . The structural flexibility of indole allows for the synthesis of various derivatives that can be optimized for enhanced antiviral activity.

Anti-inflammatory and Anticancer Activities

The indole core is a common feature in many synthetic drugs used for anti-inflammatory and anticancer treatments . The benzyl and dimethyl substitutions on the indole ring can potentially affect the compound’s ability to modulate biological pathways involved in inflammation and cancer cell proliferation, making it a valuable scaffold for developing new therapeutic agents.

Agricultural Chemistry

In agriculture, indole derivatives like 1-Benzyl-4,6-dimethyl-1H-indole-2-carboxylic acid can be explored for their role as plant growth regulators. Indole-3-acetic acid, for example, is a well-known plant hormone derived from tryptophan degradation . Research into similar compounds could lead to the development of novel growth enhancers or protectants for crops.

Material Science

Indole-based compounds have applications in material science, particularly in the synthesis of polymers and composite materials with potential energy storage and biomedical uses . The indole structure’s aromatic nature and electron-rich environment make it suitable for creating complex materials with specific properties.

Environmental Science

The environmental impact of indole derivatives, including their biodegradability and potential as eco-friendly alternatives to traditional chemicals, is an area of active research . Understanding the environmental fate of these compounds is crucial for developing sustainable practices in various industries.

Biochemistry and Pharmacology

In biochemistry and pharmacology, indole derivatives are pivotal due to their diverse biological activities. They serve as key intermediates in the synthesis of molecules with pharmacological importance, such as enzyme inhibitors, receptor ligands, and neurotransmitter analogs . The study of 1-Benzyl-4,6-dimethyl-1H-indole-2-carboxylic acid could uncover new biochemical pathways and therapeutic targets.

Eigenschaften

IUPAC Name |

1-benzyl-4,6-dimethylindole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-12-8-13(2)15-10-17(18(20)21)19(16(15)9-12)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIUKPMUASZONQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(N(C2=C1)CC3=CC=CC=C3)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4,6-dimethyl-1H-indole-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol hydrochloride](/img/structure/B6344275.png)

![2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol hydrochloride](/img/structure/B6344290.png)

amine hydrochloride](/img/structure/B6344296.png)

![3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6344298.png)

![(2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344315.png)